

Synthesis of N-Chloroacetyl-DL-alanine: A Technical Guide

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Compound of Interest

Compound Name: *N-Chloroacetyl-DL-alanine*

Cat. No.: *B3150577*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **N-Chloroacetyl-DL-alanine** from DL-alanine. The document details the chemical principles, experimental protocols, and characterization data for this important amino acid derivative. **N-Chloroacetyl-DL-alanine** serves as a versatile intermediate in the synthesis of peptides and other pharmaceutically relevant molecules.

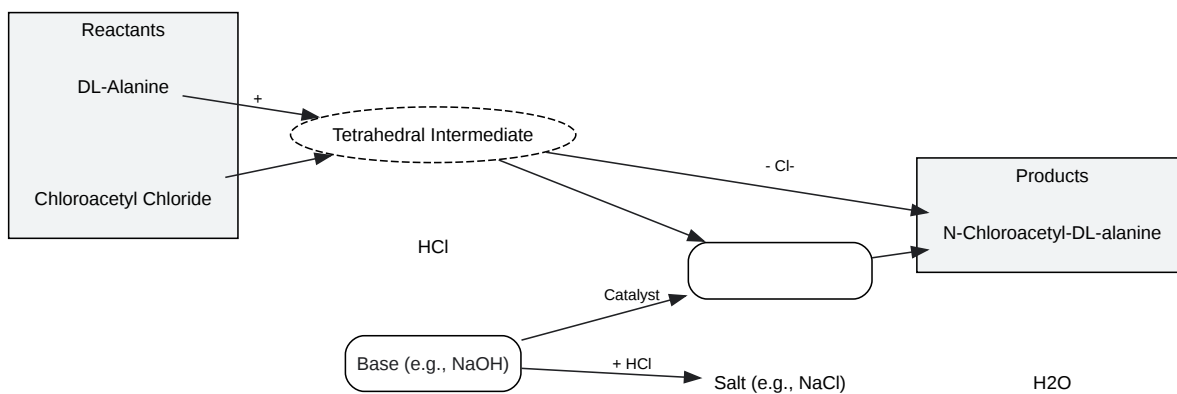
Introduction

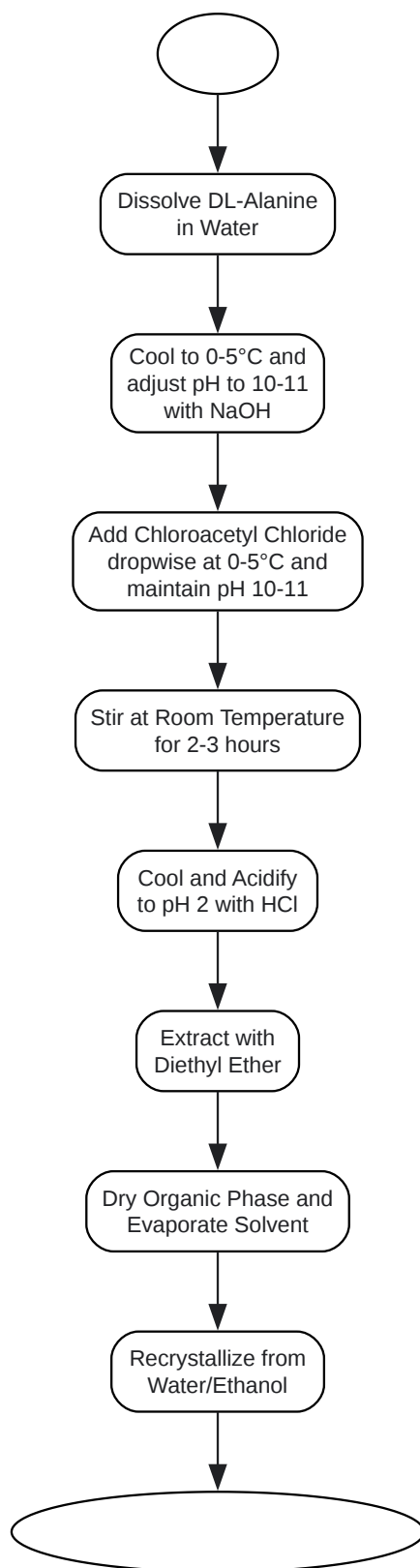
N-Chloroacetyl-DL-alanine is a derivative of the amino acid alanine, featuring a chloroacetyl group attached to the nitrogen atom. This functionalization makes it a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. The chloroacetyl group can act as a protecting group or as a reactive handle for further molecular modifications. The synthesis is typically achieved through the N-acylation of DL-alanine with chloroacetyl chloride, a reaction commonly known as the Schotten-Baumann reaction.

The Schotten-Baumann reaction is a well-established method for the synthesis of amides from amines and acid chlorides in the presence of a base.^[1] The base plays a crucial role in neutralizing the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.^[2] The reaction can be performed under aqueous or biphasic conditions.

Reaction Principle and Pathway

The synthesis of **N-Chloroacetyl-DL-alanine** proceeds via a nucleophilic acyl substitution mechanism. The amino group of DL-alanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and the deprotonation of the nitrogen atom by a base to yield the final amide product.





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References

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